molecular formula C9H12OS B1266850 2-Butyryl-3-Methylthiophene

2-Butyryl-3-Methylthiophene

Cat. No.: B1266850
M. Wt: 168.26 g/mol
InChI Key: WTBDSHNPFLPAET-UHFFFAOYSA-N
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Description

2-Butyryl-3-Methylthiophene is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)butan-1-one

InChI

InChI=1S/C9H12OS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6H,3-4H2,1-2H3

InChI Key

WTBDSHNPFLPAET-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CS1)C

Origin of Product

United States

Contextual Significance of Substituted Thiophenes in Heterocyclic Chemistry

Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. rsc.org Its structural and electronic properties often allow it to act as a bioisostere for the benzene (B151609) ring, meaning it can replace a benzene ring in a biologically active molecule without a significant loss of activity. rsc.org This substitution can offer advantages such as altered metabolic pathways, improved solubility, and unique intellectual property positioning.

The thiophene nucleus is a versatile building block found in numerous pharmaceuticals and agrochemicals. rsc.org Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antioxidant effects. rsc.orgnih.govmdpi.comencyclopedia.pub The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, provides a synthetically accessible platform for creating diverse molecular architectures. rsc.org This inherent versatility makes substituted thiophenes, such as 2-Butyryl-3-Methylthiophene, attractive targets for synthetic and medicinal chemists.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(3-methylthiophen-2-yl)butan-1-onePubChem nih.gov
Molecular Formula C9H12OSPubChem nih.gov
Molecular Weight 168.26 g/mol PubChem nih.gov
XLogP3 2.8PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 3PubChem nih.gov

Overview of the Butyryl and Methyl Substituents in Thiophene Derivatization

The introduction of an acyl group, such as the butyryl group (a butanoyl group), onto a thiophene (B33073) ring is commonly achieved through a Friedel-Crafts acylation reaction. libretexts.orglibretexts.orgchemguide.co.uk This classic electrophilic aromatic substitution involves reacting the aromatic ring with an acyl chloride (e.g., butyryl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orglibretexts.org The presence of the deactivating acyl group generally prevents further acylation reactions. libretexts.org

Research Trajectories for Alkyl Thioketones and Their Analogues

Thiophene (B33073) Core Construction Approaches Relevant to Methylthiophenes

Gewald Reaction and Analogous Thiophene Cyclization Pathways

The Gewald reaction stands as a powerful and versatile tool for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The reaction mechanism is believed to commence with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the 2-aminothiophene product. wikipedia.orgacs.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of thiophene derivatives by varying the carbonyl and α-cyanoester starting materials. derpharmachemica.com For the synthesis of methyl-substituted thiophenes, a ketone bearing a methyl group would be a logical starting point. Modifications to the classical Gewald reaction, such as the use of microwave irradiation or solid-supported synthesis, have been shown to improve reaction times and yields. wikipedia.orgmdpi.com

Beyond the traditional Gewald reaction, other cyclization pathways provide access to the thiophene core. For instance, the reaction of alkynols with elemental sulfur or potassium ethyl xanthate can yield substituted thiophenes. organic-chemistry.org Additionally, metal-catalyzed heterocyclization of S-containing alkyne substrates presents an innovative and atom-economical route to thiophene derivatives. nih.gov

Vapor-Phase and Catalytic Synthetic Routes for Methylthiophenes

Vapor-phase synthesis offers a robust method for the industrial-scale production of methylthiophenes. orgsyn.org One established technique involves the reaction of preheated sulfur with pentanes. orgsyn.org Another approach utilizes the reaction of 2-methyl-2-butene (B146552) and sulfur dioxide over a chromium oxide-aluminum oxide catalyst at elevated temperatures. orgsyn.org The reaction of an organic compound with at least a four-carbon chain with a sulfur source, such as carbon disulfide, in the vapor phase over a supported catalyst is another viable method. google.com

Catalytic methods also play a crucial role in methylthiophene synthesis. The gas-phase reaction of dimethyl disulfide with thiophene over a Co/HZSM-5 catalyst can produce a mixture of methylated thiophenes. researchgate.net Furthermore, the alkylation of thiophene with olefins, such as 2-methyl-2-butene, over zeolitic catalysts is a studied pathway for introducing alkyl groups onto the thiophene ring. acs.orgacs.org

ReactionReactantsCatalyst/ConditionsProduct(s)Reference(s)
Vapor-Phase SulfidationPentanes, SulfurHigh TemperatureMethylthiophenes orgsyn.org
Catalytic Dehydrogenation/Sulfidation2-Methyl-2-butene, Sulfur DioxideChromium oxide-aluminum oxide, 450°C3-Methylthiophene (B123197) orgsyn.org
Gas-Phase MethylationDimethyl disulfide, ThiopheneCo/HZSM-5, 250–350°CMono-, di-, tri-, and tetramethylthiophenes researchgate.net
Alkylation3-Methylthiophene, 2-Methyl-2-buteneZeolitic catalysts, 358 KAlkylated 3-methylthiophene acs.org
Vapor-Phase Synthesis2-Methylbutanol, Carbon DisulfideK₂Mg(Fe₀.₉₅Cr₀.₀₅)₃, 475°C3-Methylthiophene google.com

Preparation of Formylated Methylthiophene Intermediates

Formylation of methylthiophenes provides key intermediates for further functionalization. The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto an aromatic ring, including thiophenes. core.ac.uk This reaction typically employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF). core.ac.uk

Another approach involves the Duff reaction, which uses hexamine as the formylating agent, particularly for electron-rich aromatic compounds like phenols. wikipedia.org While generally less efficient, it can be effective for specific substrates. wikipedia.org Additionally, titanium-mediated formylation using dichloromethyl methyl ether and TiCl₄ has been explored for a range of aromatic rings. researchgate.net A method for preparing 2-methyl-3-thiophene formate (B1220265) involves the reaction of a formylated reagent with carbon dioxide, avoiding the use of butyl lithium which is common in other methods. google.com

Selective Functionalization of the Thiophene Ring System

Once the 3-methylthiophene core is obtained, the next critical step is the selective introduction of the butyryl group at the 2-position. This requires a careful choice of reaction conditions to control the regioselectivity of the functionalization.

Acylation and Related Butyrylation Procedures

Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings. chemguide.co.uk In the context of this compound synthesis, this would involve the reaction of 3-methylthiophene with butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride or tin tetrachloride. chemguide.co.ukiust.ac.ir The choice of catalyst can be crucial to avoid polymerization and other side reactions that are sometimes observed with thiophenes. iust.ac.ir

The term "butyrylation" specifically refers to the introduction of a butyryl group (a four-carbon acyl group). In a biological context, histone butyrylation is a post-translational modification regulated by cellular metabolism. nih.govbiorxiv.org In chemical synthesis, the principles of acylation apply directly to butyrylation.

Halogenation Strategies on Methylthiophenes (e.g., Bromination)

Halogenation, particularly bromination, of 3-methylthiophene serves as a strategic step to create a reactive handle for subsequent cross-coupling reactions or other transformations. The electrophilic bromination of 3-methylthiophene typically occurs at the 2-position, the most reactive site. researchgate.netjcu.edu.au

N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of thiophenes. researchgate.net The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of mono- or di-brominated products. researchgate.net For instance, reacting 3-methylthiophene with NBS at 40°C can yield 2-bromo-3-methylthiophene (B51420) with high purity. researchgate.net Vapor-phase bromination at high temperatures can lead to the formation of thenyl bromide, a side-chain brominated product, rather than nuclear halogenation. acs.org

It is also possible to achieve selective bromination at different positions. For example, activating 3-alkylthiophenes with n-BuLi at low temperatures before reacting with bromine allows for controlled bromination. google.com

ReactionReactantReagent(s)Product(s)YieldReference(s)
Side-Chain Bromination3-MethylthiopheneN-bromosuccinimide, Azo-bis-isobutyronitrile3-Bromomethylthiophene70–75% tandfonline.comtandfonline.com
Nuclear Bromination3-MethylthiopheneN-bromosuccinimide2-Bromo-3-methylthiophene87% researchgate.net
Nuclear Bromination3-MethylthiopheneN-bromosuccinimide2,5-Dibromo-3-methylthiophene78% researchgate.net
Vapor-Phase Bromination2-MethylthiopheneBromineThenyl bromide- acs.org
Continuous HalogenationThiopheneGaseous HalogenMono-halogenated thiophene- google.com

Organometallic Reagent-Mediated Functionalization (e.g., Grignard Reactions, Lithiation)

The introduction of substituents onto a thiophene ring can be effectively achieved by first converting a C-H or C-Halogen bond into a nucleophilic carbon center using organometallic reagents. Lithiation and Grignard reactions are cornerstone techniques for this purpose, enabling the subsequent addition of various electrophiles.

Lithiation: Direct deprotonation of a thiophene C-H bond can be accomplished using strong lithium bases. The position of lithiation is influenced by the directing effects of existing substituents. For 3-methylthiophene, the use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective, favoring metalation at the 5-position. nih.gov This regioselectivity provides a reliable route to 2,4-disubstituted thiophenes upon quenching the lithiated intermediate with an electrophile. nih.gov Once the 3-methyl-5-lithiothiophene is formed, it can react with a suitable butyryl electrophile, such as butyraldehyde (B50154) (followed by oxidation) or butyryl chloride, to introduce the desired acyl group.

Grignard Reactions: Grignard reagents (R-MgX) are another class of powerful organometallic nucleophiles used in thiophene functionalization. wikipedia.org They are typically prepared from the reaction of an organohalide with magnesium metal. mnstate.edu For instance, a brominated 3-methylthiophene can be converted into a thienylmagnesium bromide. This Grignard reagent can then participate in nucleophilic addition reactions. masterorganicchemistry.comorganic-chemistry.org When reacted with an ester like methyl butyrate, the Grignard reagent adds twice to form a tertiary alcohol after workup. masterorganicchemistry.comleah4sci.com Reaction with an acyl chloride, such as butyryl chloride, provides a more direct route to the target ketone.

MethodThiophene SubstrateOrganometallic Reagent/BaseElectrophile ExampleResulting Product Type
Directed Lithiation3-MethylthiopheneLithium 2,2,6,6-tetramethylpiperidide (LiTMP)Butyraldehyde5-Acyl-2-methylthiophene (after oxidation)
Grignard Reaction2-Bromo-3-methylthiopheneMagnesium (Mg) turningsButyryl chlorideThis compound

Palladium-Catalyzed Carbonylation for Carboxylic Acid Introduction

Palladium-catalyzed reactions offer a sophisticated method for C-H functionalization, including the introduction of carbonyl groups. Direct carbonylation of thiophenes to produce the corresponding carboxylic acids is a significant transformation, as the acid can serve as a versatile precursor to ketones, esters, and amides.

Recent advancements have demonstrated the successful catalytic carbonylation of thiophenes using a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst. rsc.orgrsc.org This process operates under a binary gas system of carbon monoxide (CO) and carbon dioxide (CO₂). rsc.orgrsc.org The CO serves as the carbonyl source, while the pressurized CO₂ plays a crucial role in suppressing the thermal decomposition of the active palladium species into inactive palladium black, thereby enhancing catalyst durability and efficiency. rsc.org The reaction requires a stoichiometric oxidant, such as p-benzoquinone (p-BQ), to regenerate the high-valent palladium catalyst needed for the C–H activation step. rsc.org This methodology allows for the conversion of various thiophenes into their carboxylic acid derivatives in high yields with as little as 1 mol% of the palladium catalyst. rsc.org The resulting thiophene carboxylic acid can then be converted to this compound via reaction with an organolithium reagent (e.g., butyllithium) or through other standard transformations.

ComponentSpecific Reagent/ConditionPurposeReference
CatalystPalladium(II) acetate (Pd(OAc)₂)Facilitates C-H activation and carbonylation rsc.orgrsc.org
Carbonyl SourceCarbon Monoxide (CO)Incorporated to form the carboxylic acid group rsc.org
StabilizerCarbon Dioxide (CO₂)Suppresses catalyst decomposition rsc.org
Oxidantp-Benzoquinone (p-BQ)Regenerates the active Pd(II) catalyst rsc.org
SubstrateThiophene derivative (e.g., 2-ethylthiophene)Starting material for carboxylation rsc.org
ProductThiophene carboxylic acidVersatile intermediate for further synthesis rsc.orgrsc.org

Multicomponent Reaction Protocols for Thiophene-Containing Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates significant portions of all starting materials. tandfonline.com These reactions are valued for their step-economy, time-saving nature, and ability to rapidly generate molecular diversity, making them powerful tools for constructing complex heterocyclic scaffolds like thiophenes. tandfonline.comnih.gov Instead of functionalizing a pre-formed ring, MCRs build the thiophene core itself from acyclic precursors.

Gewald Aminothiophene Synthesis: The Gewald reaction is one of the most prominent MCRs for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The classic reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine. tandfonline.comwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly functionalized 2-aminothiophene. wikipedia.org This method is exceptionally versatile due to the wide availability of starting materials. researchgate.net

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction condenses α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.orgwikipedia.org The mechanism involves consecutive 1,4-conjugate additions, followed by cyclization and tautomerization to yield the final hydroxylated thiophene product. wikipedia.orgderpharmachemica.com Variations of this synthesis allow for the use of β-ketoesters or nitriles in place of the acetylenic ester, expanding its scope to produce different substitution patterns, including 3-aminothiophenes. wikipedia.orgwikipedia.org

Reaction NameKey ReactantsCore Product StructureKey Features
Gewald SynthesisKetone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base2-AminothiopheneExcellent for producing highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org
Fiesselmann Synthesisα,β-Acetylenic Ester, Thioglycolic Acid/Ester, Base3-Hydroxythiophene-2-carboxylateBuilds the thiophene ring with hydroxyl and ester functionalities. wikipedia.orgwikipedia.org

Analysis of Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. smolecule.com However, the regioselectivity of electrophilic aromatic substitution on this compound is significantly influenced by the electronic effects of the existing substituents: the deactivating acyl group at the 2-position and the activating methyl group at the 3-position.

The acetyl group is an electron-withdrawing group and therefore deactivates the thiophene ring towards electrophilic substitution. Conversely, the methyl group is an electron-donating group, activating the ring. wikipedia.org In thiophenes, electrophilic substitution preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). In this compound, the C2 position is blocked. The directing effects of the substituents determine the position of further substitution. The acyl group at C2 directs incoming electrophiles to the C4 and C5 positions, while the methyl group at C3 directs to the C2 and C5 positions.

The combined influence of these groups leads to a strong preference for electrophilic substitution at the C5 position. This is because the C5 position is activated by the methyl group and is the least deactivated position by the butyryl group. For instance, acylation of 2-alkylthiophenes typically occurs at the 5-position. derpharmachemica.com Similarly, sulfonation of 3-methyl-2-thiophenecarboxaldehyde, a structurally related compound, shows high regioselectivity for the C5 position. smolecule.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of 2-Butyryl Group (deactivating)Influence of 3-Methyl Group (activating)Overall Predicted Reactivity
C4Meta-directing (less deactivated)Ortho-directing (activated)Minor product
C5Para-directing (less deactivated)Meta-directing (less activated)Major product

Nucleophilic Substitution Reactivity of Functionalized Thiophenes

Nucleophilic substitution reactions on the thiophene ring are generally less facile than on benzene (B151609) rings, but they are significantly more reactive than their benzene counterparts when the ring is substituted with electron-withdrawing groups. uoanbar.edu.iqedurev.in The presence of such groups stabilizes the intermediate Meisenheimer complex formed during the reaction. derpharmachemica.com

In the context of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the thiophene ring is first functionalized with a leaving group, such as a halogen, nucleophilic substitution can occur. The reactivity of halothiophenes in nucleophilic substitution is well-documented. acs.orgacs.org For example, copper-catalyzed nucleophilic substitution reactions on halothiophenes are of significant synthetic utility. uoanbar.edu.iq

Furthermore, recent research has demonstrated copper-catalyzed remote nucleophilic substitution of 5-ethynylthiophene esters, highlighting the potential for functionalization at positions not directly attached to a leaving group. rsc.org Metal-free strategies for nucleophilic substitution on aryl methyl ethers have also been developed, offering alternative pathways for functionalizing thiophene derivatives. acs.orgnih.gov

Transformations of the Butyryl Side Chain and Methyl Substituent

Oxidative Transformations of Alkyl Chains

The alkyl side chains of aromatic compounds can undergo oxidation, typically at the benzylic position (the carbon atom adjacent to the aromatic ring). pressbooks.publibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert alkyl side chains into carboxylic acid groups. pressbooks.pub For this compound, the butyryl side chain already possesses a carbonyl group at the benzylic position. Further oxidation would likely lead to cleavage of the side chain.

The methyl group at the 3-position, however, can be oxidized. The oxidation of alkylthiophenes can be complex, potentially affecting both the side chain and the thiophene ring itself. wikipedia.org The presence of the deactivating butyryl group might offer some protection to the ring, allowing for selective oxidation of the methyl group under controlled conditions.

Radical-Mediated Side-Chain Functionalization (e.g., Bromination)

Radical-mediated reactions provide a powerful tool for the functionalization of alkyl side chains on aromatic rings. Benzylic bromination, in particular, is a common transformation. chadsprep.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. mychemblog.compw.livelibretexts.orgmasterorganicchemistry.com

For this compound, the methyl group at the 3-position is a primary target for radical bromination. The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a thienyl-methyl radical. mychemblog.com This radical is stabilized by resonance with the thiophene ring. The subsequent reaction with a bromine source (like Br₂ generated in situ from NBS) yields the brominated product. libretexts.org

Table 2: Reagents for Radical-Mediated Bromination

ReagentConditionsPurpose
N-Bromosuccinimide (NBS)CCl₄, radical initiator (e.g., AIBN, benzoyl peroxide), heat or lightProvides a low, steady concentration of Br₂ to favor allylic/benzylic bromination over addition to the ring. libretexts.orgmasterorganicchemistry.com
Bromine (Br₂)Light or high temperatureCan also be used, but may lead to side reactions like electrophilic substitution on the thiophene ring. pw.live

Investigations into Organometallic Derivatives and Coupling Reactions

Organometallic derivatives of thiophenes are crucial intermediates in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The generation of thienyl organometallic species can be achieved through methods like metal-halogen exchange or deprotonation.

Halogenated derivatives of this compound, for instance, a bromo-substituted derivative at the 5-position, can be converted into Grignard reagents or organolithium species. These can then participate in various coupling reactions. jcu.edu.au

Commonly employed cross-coupling reactions for thiophene derivatives include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for forming C-C bonds. jcu.edu.au

Stille Coupling: This reaction couples an organotin compound with an organohalide, also typically catalyzed by palladium. jcu.edu.auresearchgate.net

Kumada Coupling: This involves the reaction of a Grignard reagent with an organohalide, catalyzed by nickel or palladium. jcu.edu.au

Heck Coupling: This reaction pairs an alkene with an organohalide in the presence of a palladium catalyst.

These reactions allow for the introduction of a wide variety of substituents onto the thiophene ring, leading to the synthesis of complex molecules with tailored electronic and photophysical properties.

Polymerization Tendencies and Oligomerization Studies of Thiophene Monomers

Thiophene and its derivatives are well-known for their ability to form conducting polymers and oligomers, which have applications in organic electronics. scispace.comacs.org The polymerization of thiophenes typically proceeds through the α-positions (C2 and C5). wikipedia.org For this compound, polymerization would likely involve the C5 position and potentially the C4 position, although the latter is less favored.

Polymerization can be achieved through several methods:

Electrochemical Polymerization: This method involves the oxidation of the monomer at an electrode surface, leading to the formation of a polymer film. wiley.comgoogle.comresearchgate.net

Chemical Oxidative Polymerization: This technique uses chemical oxidants, such as iron(III) chloride (FeCl₃), to induce polymerization. wiley.com

Cross-Coupling Polymerization: Methods like Suzuki, Stille, and Kumada couplings can be adapted to polymerize dihalo-thiophenes or other suitably functionalized monomers.

The presence of the butyryl and methyl substituents on the thiophene ring will influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. wiley.com For instance, the introduction of alkyl chains can improve the solubility of polythiophenes.

Oligomerization studies focus on the synthesis and characterization of well-defined, shorter chains of thiophene units. researchgate.netacs.orgresearchgate.netnih.gov These studies are crucial for understanding the fundamental structure-property relationships that govern the performance of these materials in electronic devices.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Butyryl 3 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for delineating the carbon-hydrogen framework of 2-butyryl-3-methylthiophene. Analysis of chemical shifts, spin-spin coupling, and through-bond correlations provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound reveals distinct signals that are characteristic of its structure. The two protons on the thiophene (B33073) ring, H-4 and H-5, appear as doublets in the aromatic region of the spectrum. The H-5 proton typically resonates further downfield, around 7.25 ppm, while the H-4 proton appears at approximately 6.90 ppm. The observed coupling constant between these two adjacent protons is typically around 5.2 Hz, a value characteristic of vicinal coupling in a thiophene ring.

The protons of the butyryl side chain are observed in the aliphatic region. The methylene (B1212753) protons adjacent to the electron-withdrawing carbonyl group (α-CH₂) are deshielded and appear as a triplet at approximately 2.78 ppm. The subsequent methylene protons (β-CH₂) resonate as a sextet around 1.73 ppm, and the terminal methyl protons (γ-CH₃) appear as a triplet near 0.98 ppm. The coupling constant for the aliphatic protons is typically around 7.4 Hz. The methyl group attached to the thiophene ring at the C-3 position is observed as a sharp singlet at approximately 2.45 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-5 (Thiophene) ~7.25 d ~5.2
H-4 (Thiophene) ~6.90 d ~5.2
α-CH₂ (Butyryl) ~2.78 t ~7.4
3-CH₃ (Thiophene) ~2.45 s N/A
β-CH₂ (Butyryl) ~1.73 sext ~7.4
γ-CH₃ (Butyryl) ~0.98 t ~7.4

(s = singlet, d = doublet, t = triplet, sext = sextet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the ketone is the most deshielded carbon, with its signal appearing significantly downfield at approximately 192.5 ppm. The carbon atoms of the thiophene ring resonate in the aromatic region between 125 and 149 ppm. The C-3 carbon, bearing the methyl group, is found at around 148.5 ppm, while the C-2 carbon, attached to the butyryl group, appears near 143.1 ppm. The C-5 and C-4 carbons of the thiophene ring are observed at approximately 131.2 ppm and 125.4 ppm, respectively.

In the aliphatic region, the carbon of the methylene group adjacent to the carbonyl (α-CH₂) appears at around 39.1 ppm. The next methylene carbon (β-CH₂) has a chemical shift of approximately 26.3 ppm, and the terminal methyl carbon (γ-CH₃) is found at about 13.9 ppm. The carbon of the methyl group attached to the thiophene ring resonates at approximately 15.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) [ppm]
C=O (Carbonyl) ~192.5
C-3 (Thiophene) ~148.5
C-2 (Thiophene) ~143.1
C-5 (Thiophene) ~131.2
C-4 (Thiophene) ~125.4
α-CH₂ (Butyryl) ~39.1
β-CH₂ (Butyryl) ~26.3
3-CH₃ (Thiophene) ~15.8

Advanced NMR Techniques for Stereochemical and Connectivity Insights

To unequivocally confirm the structural assignments, advanced two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons, showing correlations between H-4 and H-5 of the thiophene ring, and between the α-CH₂, β-CH₂, and γ-CH₃ protons of the butyryl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the individual ¹H and ¹³C NMR spectra. More significantly, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about long-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would include those between the α-CH₂ protons of the butyryl group and the C-2, C-3, and carbonyl carbons, as well as correlations between the 3-CH₃ protons and the C-2, C-3, and C-4 carbons of the thiophene ring. These correlations are instrumental in definitively placing the substituents on the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is a strong absorption band corresponding to the stretching vibration of the conjugated ketone carbonyl (C=O) group, which typically appears in the range of 1660-1680 cm⁻¹.

The presence of the thiophene ring is confirmed by several signals. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, typically around 3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to medium to strong absorptions in the 1400-1500 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methylene groups of the butyryl chain and the thiophene-bound methyl group are evident as strong bands in the 2850-2960 cm⁻¹ range.

Table 3: Key Infrared Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch ~3100 Medium
Aliphatic C-H Stretch 2850-2960 Strong
C=O Stretch (Conjugated Ketone) 1660-1680 Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of the compound. For this compound, with a chemical formula of C₉H₁₂OS, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 168. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum provides further structural evidence. A characteristic fragmentation pathway is the α-cleavage, where the bond between the carbonyl group and the thiophene ring breaks, resulting in the formation of a stable 3-methyl-2-thienoyl cation. Another significant fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen from the butyryl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆), leading to a prominent fragment ion.

Microwave Spectroscopy for Conformational Dynamics and Internal Rotation Studies

Microwave spectroscopy offers a high-resolution probe into the rotational and conformational properties of molecules in the gas phase. For a flexible molecule like this compound, this technique can distinguish between different stable conformers that arise from rotation around the single bond connecting the butyryl group to the thiophene ring. By analyzing the rotational spectra, highly precise rotational constants can be determined, which in turn allows for the calculation of detailed geometric parameters such as bond lengths and angles for each conformer.

Furthermore, the fine structure within the microwave spectrum can reveal information about the barriers to internal rotation. This includes the energy barrier for the rotation of the methyl group attached to the thiophene ring and the more complex internal rotations of the butyryl side chain. These studies provide fundamental insights into the molecule's potential energy surface and conformational dynamics.

Application of Multivariate Spectroscopic Methods in Complex Mixture Analysis

The analysis of this compound in complex matrices, such as in food products or environmental samples, can be challenging due to the presence of numerous interfering compounds. mdpi.com Multivariate spectroscopic methods, which utilize mathematical and statistical techniques to analyze data from multiple wavelengths or spectral regions simultaneously, offer a powerful solution for such analytical challenges. mdpi.comnih.gov

Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be employed for both qualitative and quantitative analysis.

Research Findings:

Studies on related food and chemical systems have demonstrated the utility of these approaches. For instance, ATR-FTIR spectroscopy combined with PLS regression has been successfully used for the authenticity assessment and quality evaluation of various food products. mdpi.com This methodology could be adapted to quantify the concentration of this compound in a food matrix, even in the presence of spectrally similar compounds. By building a calibration model from spectra of samples with known concentrations, the concentration in unknown samples can be rapidly and non-destructively determined.

Similarly, high-resolution Terahertz (THz) spectroscopy has shown potential for the analysis of complex gas mixtures, such as the headspace of packaged foods. arxiv.org This technique, when combined with multivariate analysis, could potentially be used to monitor the presence of volatile thiophene derivatives like this compound as markers for quality or spoilage.

In a hypothetical application, one could use FTIR spectroscopy to analyze a series of food samples containing varying levels of this compound. A PCA of the spectral data could reveal clustering of samples based on their composition, potentially identifying adulteration or variations in quality. Subsequently, a PLS model could be developed to predict the concentration of the target compound, using the spectral data as the predictor variables and results from a reference method (like GC-MS) as the response variables. This approach would enable rapid, high-throughput screening of samples without the need for extensive sample preparation. nih.gov

Computational and Theoretical Investigations into the Electronic and Molecular Structure of 2 Butyryl 3 Methylthiophene

Thermochemical Parameter Prediction and Stability Assessment

Computational chemistry provides a powerful framework for the prediction of thermochemical parameters and the assessment of the molecular stability of compounds like 2-Butyryl-3-Methylthiophene, particularly in the absence of extensive experimental data. Through the use of sophisticated theoretical models and computational software, it is possible to calculate key thermodynamic properties that govern the compound's behavior and reactivity.

Predicted Thermochemical Parameters

The primary thermochemical parameters of interest include:

Enthalpy of Formation (ΔHf°) : This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value typically indicates greater energetic stability.

Gibbs Free Energy of Formation (ΔGf°) : This parameter combines enthalpy and entropy and is a crucial indicator of a compound's spontaneity of formation and its stability under conditions of constant temperature and pressure. A negative ΔGf° signifies a thermodynamically favorable formation.

Entropy (S°) : This value represents the degree of molecular disorder or randomness. It is influenced by factors such as molecular weight, structure, and vibrational modes.

For analogous thiophene (B33073) derivatives, computational studies have successfully predicted these parameters, often showing good agreement with experimental values where available. libretexts.org These studies typically involve optimizing the molecular geometry of the compound in the gas phase and then performing frequency calculations to obtain vibrational, rotational, and translational contributions to the thermodynamic functions.

Below is a representative table illustrating the type of data that would be generated from such computational predictions for this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Thermochemical ParameterPredicted Value (Hypothetical)Units
Standard Enthalpy of Formation (Gas)-150 to -200kJ/mol
Standard Gibbs Free Energy of Formation (Gas)-50 to -100kJ/mol
Standard Entropy (Gas)400 to 450J/(mol·K)

Stability Assessment

The stability of this compound can be assessed from both a thermodynamic and kinetic perspective using computational methods.

Thermodynamic Stability:

The thermodynamic stability of the molecule is directly related to its enthalpy and Gibbs free energy of formation. A lower energy state compared to its isomers or potential decomposition products would indicate greater thermodynamic stability. For instance, computational studies on related acylthiophenes have compared the relative stabilities of 2- and 3-substituted isomers, often finding the 2-substituted isomers to be thermodynamically more stable.

Kinetic Stability:

Kinetic stability refers to the molecule's resistance to chemical reaction or decomposition. This can be computationally investigated by calculating the activation energies for potential reaction pathways, such as oxidation, reduction, or cleavage of the acyl group. A high activation energy barrier for a particular reaction indicates that the compound is kinetically stable with respect to that transformation.

Computational models can map out the potential energy surface for various reactions, identifying transition states and calculating the energy required to reach them. This provides insight into the likely degradation pathways and the conditions under which the compound would be expected to be reactive or stable.

Exploration of Potential Research Applications and Advanced Materials Integration of 2 Butyryl 3 Methylthiophene

Role as a Key Synthetic Building Block in Organic Synthesis

2-Butyryl-3-Methylthiophene serves as a versatile starting material in organic synthesis. The presence of the thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, along with the butyryl and methyl substituents, provides multiple reactive sites for further chemical transformations. The thiophene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. nih.gov The carbonyl group of the butyryl substituent is a key functional handle, enabling a variety of reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The strategic placement of the methyl and butyryl groups on the thiophene ring influences the regioselectivity of subsequent reactions, making it a predictable and reliable building block for constructing more complex molecular architectures. nih.govsigmaaldrich.com Its utility is demonstrated in the synthesis of various substituted thiophenes, which are themselves important intermediates for a broad spectrum of organic compounds. researchgate.net

Development as a Chemical Scaffold for Novel Entities in Pharmaceutical Research

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.gov this compound, as a substituted thiophene, provides a foundational structure for the design and synthesis of new chemical entities with potential therapeutic applications. mdpi.comnih.gov

Design and Synthesis of Functionalized Thiophene Scaffolds for Drug Discovery Initiatives

The core structure of this compound allows for systematic modification to create libraries of related compounds for drug discovery screening. nih.gov The butyryl side chain can be altered in length or functionalized to explore interactions with biological targets. The thiophene ring can be further substituted to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. mdpi.comresearchgate.net The synthesis of such functionalized thiophene scaffolds often involves standard organic reactions, making them accessible for medicinal chemistry programs. mdpi.commdpi.com

Chemical Space Exploration for Enzyme Inhibition Potential within Thiophene Derivatives

Thiophene derivatives have been investigated for their potential to inhibit various enzymes. acs.orgnih.gov The exploration of the chemical space around the this compound scaffold can lead to the discovery of potent and selective enzyme inhibitors. By systematically varying the substituents on the thiophene ring and modifying the acyl chain, researchers can probe the binding pockets of target enzymes. For instance, the introduction of specific functional groups can lead to enhanced interactions with amino acid residues in the active site of an enzyme, resulting in increased inhibitory activity. researchgate.net This rational design approach, often aided by computational modeling, accelerates the identification of promising lead compounds for further development. nih.gov

Intermediates in Agrochemical Research and Development

Similar to its role in pharmaceutical research, this compound and related structures can serve as intermediates in the development of new agrochemicals. researchgate.netnih.gov The thiophene moiety is present in some existing pesticides. wikipedia.org The synthesis of derivatives of this compound allows for the creation of novel compounds that can be screened for herbicidal, fungicidal, or insecticidal activity. The structural modifications can be tailored to optimize efficacy against specific pests while minimizing environmental impact.

Advanced Materials Science Applications

The unique electronic properties of the thiophene ring make it a valuable component in the field of materials science, particularly in the development of organic electronic materials.

Precursor in Conductive Polymer Synthesis

This compound can serve as a monomer or a precursor to a monomer for the synthesis of conductive polymers. researchgate.net Polythiophenes, which are polymers composed of repeating thiophene units, are a well-known class of conductive polymers. wikipedia.org The polymerization of substituted thiophenes, such as derivatives of this compound, can lead to polymers with tailored properties. mdpi.comcmu.edu The substituents on the thiophene ring can influence the polymer's solubility, processability, and electronic properties, such as its conductivity and optical characteristics. helsinki.firesearchgate.net These tailored polythiophenes have potential applications in various electronic devices, including sensors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). researchgate.netacs.org

Development as an Adsorbent Material for Environmental Remediation

The exploration of novel materials for environmental remediation is a critical area of research, driven by the increasing need to address pollution from heavy metals and other contaminants. While direct research on this compound as a primary adsorbent is not extensively documented, the broader class of thiophene-based polymers and functionalized materials shows significant promise in this field. The inherent chemical properties of the thiophene ring, particularly the presence of the sulfur atom, make it a key component in the design of materials for capturing environmental pollutants.

Thiophene-based materials have been investigated for their ability to adsorb heavy metal ions from aqueous solutions. The sulfur atom in the thiophene ring can act as a soft base, showing a strong affinity for soft acid metal ions like mercury (Hg²⁺) and lead (Pb²⁺). This interaction forms the basis for the development of specialized adsorbents. Research has demonstrated that porous organic polymers (POPs) functionalized with thiol groups, which share chemical similarities with the sulfur in thiophene, exhibit high uptake capacities for both aqueous and airborne mercury. researchgate.net

Furthermore, thiophene-based porphyrin polymers have been synthesized and shown to be highly effective in removing mercury(II) from water. researchgate.net The mechanism of adsorption in these materials is attributed to the cooperative coordination of nitrogen in the porphyrin structure and sulfur in the thiophene units with the mercury ions, leading to high removal efficiency and selectivity. researchgate.net Similarly, metal-organic frameworks (MOFs) that incorporate thiophene have been successfully used to remove lead ions from water. rsc.org The proposed mechanism involves a coordination interaction between the π-system of the thiophene ring and the Pb²⁺ ions. rsc.org

The functionalization of thiophene-based materials can enhance their adsorption capabilities. For instance, electron-rich thiophene-based porous organic polymers have demonstrated exceptional efficiency for the adsorption of bromine from aqueous solutions, a significant environmental concern. researchgate.net The performance of these materials is often dependent on creating a high surface area and a porous structure, which allows for greater contact between the adsorbent and the contaminants. Thiophene-based microporous polymer networks with high specific surface areas have been developed, pointing to their potential in applications for gas storage and environmental remediation.

The role of this compound in this context would be as a functionalized monomer for the synthesis of such advanced adsorbent polymers. The butyryl group could potentially modify the electronic properties and the steric environment of the resulting polymer, which might influence its selectivity and capacity for different pollutants. The methyl group at the 3-position is also known to affect the electronic structure of the thiophene ring. Future research could focus on polymerizing this compound or copolymerizing it with other monomers to create novel adsorbent materials tailored for specific environmental remediation challenges.

Table 1: Adsorption Capacities of Thiophene-Based Materials for Environmental Contaminants

Adsorbent Material Target Contaminant Maximum Adsorption Capacity Reference
Thiol Functionalized Porous Organic Polymer Aqueous Mercury (Hg²⁺) 1216 mg/g researchgate.net
Thiol Functionalized Porous Organic Polymer Airborne Mercury 630 mg/g researchgate.net
Thiophene-based Porphyrin Polymer Mercury (Hg²⁺) 1049 mg/g researchgate.net
Thiophene and Oxalyl Chloride Polymer Lead (Pb²⁺) 122.7 mg/g researchgate.net
Thiophene and Oxalyl Chloride Polymer Copper (Cu²⁺) 95.9 mg/g researchgate.net
Thiophene-containing Metal-Organic Framework (DUT-67) Lead (Pb²⁺) 98.5 mg/g rsc.org
Electron-rich Thiophene-based Porous Organic Polymer Bromine 2.86 g/g researchgate.net

Emerging Applications in Organic Electronics and Optoelectronic Devices

Thiophene-based materials are foundational to the field of organic electronics due to their excellent electronic and optical properties. As a class of conjugated polymers, polythiophenes possess a delocalized π-electron system along their backbone, which allows for charge transport. This makes them suitable for use as organic semiconductors in a variety of electronic and optoelectronic devices. The compound this compound represents a functionalized building block that can be used to synthesize new thiophene-based polymers with tailored properties for these advanced applications.

The performance of organic electronic devices is highly dependent on the molecular structure of the organic semiconductor used. The introduction of side chains, such as the methyl and butyryl groups in this compound, onto the polythiophene backbone can significantly influence the polymer's properties. For example, the methyl group at the 3-position of the thiophene ring is known to affect the polymer's regioregularity, which in turn impacts its solid-state packing, charge carrier mobility, and optical absorption characteristics. The butyryl group, being an electron-withdrawing group, can modulate the electronic energy levels (HOMO and LUMO) of the polymer, which is a critical parameter for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Thiophene-based polymers are widely used in the active layer of organic field-effect transistors (OFETs), which are key components of flexible displays, sensors, and electronic identification tags. The charge carrier mobility of the polymer is a crucial factor for the performance of OFETs. The design of novel thiophene-based polymers with improved solubility, processability, and charge transport properties is an active area of research. By incorporating monomers like this compound, researchers can fine-tune the polymer's characteristics to achieve higher performance in these devices.

Furthermore, thiophene-based materials are utilized in OLEDs for display and lighting applications. The color of the emitted light and the efficiency of the device can be controlled by altering the chemical structure of the emissive polymer. Donor-acceptor copolymers, which often include thiophene units, are a common strategy for achieving emission across the visible spectrum. The incorporation of functionalized thiophene monomers can lead to new materials with improved luminescence and stability. The development of all-polymer optoelectronic devices is also an emerging area where functional thiophene polymers play a crucial role.

Table 2: Properties and Applications of Thiophene-Based Polymers in Organic Electronics

Polymer Type Key Properties Device Application Reference
Poly(3-hexylthiophene) (P3HT) High hole mobility, good solubility OFETs, OPVs
Thiophene-based Donor-Acceptor Copolymers Tunable bandgap, broad absorption OPVs, OLEDs
Fused Thiophene Polymers Planar structure, high crystallinity OFETs
Polythiophene derivatives with triphenylamine Enhanced hole transport, high air-stability Photovoltaic Cells (PVCs)
Poly(p-phenylenevinylene)-silica composites Tunable refractive index Photonic structures, microcavity LEDs acs.org

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-Butyryl-3-Methylthiophene derivatives to ensure high yield and purity?

  • Methodological Answer : Key steps include selecting appropriate acylating agents (e.g., anhydrides or activated esters) and optimizing reaction conditions (e.g., reflux in dry CH₂Cl₂ under nitrogen protection). Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) is effective for isolating pure products, as demonstrated in the synthesis of structurally analogous thiophene derivatives . Monitoring reaction progress using TLC and ensuring anhydrous conditions can mitigate side reactions.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer : Combined use of 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR is critical for verifying substituent positions and acyl group integration. IR spectroscopy helps identify functional groups (e.g., C=O stretches at ~1700 cm1^{-1}). Melting point analysis and HPLC purity assessments (>95%) further validate crystallinity and homogeneity, as shown in studies of related tetrahydrobenzothiophene derivatives .

Q. How does bromination of thiophene derivatives affect regioselectivity, and what protocols ensure controlled substitution?

  • Methodological Answer : Bromination at specific positions (e.g., para or meta to existing substituents) requires careful control of stoichiometry and temperature. For example, brominating 2,2-dimethylbutyrophenone under mild conditions (e.g., using Br2\text{Br}_2 in acetic acid at 0–5°C) selectively introduces bromine at the 3’ position. Reaction monitoring via GC-MS or 1H^1 \text{H} NMR prevents over-bromination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing structurally similar thiophene derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For example, acyl-thiophene derivatives may exhibit variable 1H^1 \text{H} NMR shifts due to rotameric equilibria. Computational tools (e.g., DFT-based chemical shift predictions) and variable-temperature NMR experiments can clarify ambiguities. Cross-referencing with X-ray crystallography data (if available) provides definitive structural validation .

Q. What mechanistic insights explain the antibacterial activity of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, and how do acyl group modifications alter efficacy?

  • Methodological Answer : The acyl group’s electronic and steric properties influence bacterial target engagement. For instance, bulky tert-butyl substituents enhance membrane penetration, while electron-withdrawing groups (e.g., chloro) improve binding to virulence factor receptors (e.g., FimH adhesins). Structure-activity relationship (SAR) studies using MIC assays and molecular docking reveal correlations between acyl chain length and biofilm inhibition .

Q. What strategies mitigate reproducibility challenges in multi-step syntheses of this compound analogs across different laboratories?

  • Methodological Answer : Standardizing reaction parameters (e.g., solvent purity, catalyst batch) and documenting intermediate characterization (e.g., 1H^1 \text{H} NMR, HRMS) are crucial. Collaborative validation via round-robin testing ensures robustness. For example, discrepancies in yields for thiophene-acyl hybrids were resolved by adopting uniform HPLC gradients and anhydrous workup protocols .

Q. How do solvent polarity and temperature influence the regioselectivity of electrophilic substitution in thiophene derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions, while nonpolar solvents (e.g., toluene) stabilize transition states for meta substitution. Kinetic vs. thermodynamic control can be probed by varying reaction temperatures, as shown in the synthesis of 3-cyano-2-(N-benzoylthiouryl)-tetrahydrobenzothiophene, where lower temperatures favored kinetic products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.